molecular formula C11H14BrNO3S B8492512 8-(5-Bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(5-Bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8492512
M. Wt: 320.20 g/mol
InChI Key: DVPFUWUKYTZYSX-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

The product of Step 1 (60.5 g, 251 mmol) was diluted with DMF (5 mL). To this solution, NBS (49.1 g, 276 mmol) was added. The reaction was heated to 50° C. for 2 h. The reaction was cooled to 45° C. and H2O (600 mL) containing Na2SO3 (15.8 g, 125 mmol) was added drop wise. The reaction was stirred at room temperature for 1 h then filtered and washed with H2O (2×, 300 mL). The filtrate was dried under nitrogen to afford 8-(5-bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (68.15 g, 213 mmol, 85% yield).
Quantity
60.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
49.1 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
15.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1([OH:16])[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7]1.C1C(=O)N([Br:24])C(=O)C1.O.[O-]S([O-])=O.[Na+].[Na+]>CN(C=O)C>[Br:24][C:5]1[S:1][C:2]([C:6]2([OH:16])[CH2:7][CH2:8][C:9]3([O:13][CH2:12][CH2:11][O:10]3)[CH2:14][CH2:15]2)=[N:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
S1C(=NC=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
49.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
15.8 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 45° C.
ADDITION
Type
ADDITION
Details
was added drop wise
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with H2O (2×, 300 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was dried under nitrogen

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 213 mmol
AMOUNT: MASS 68.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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